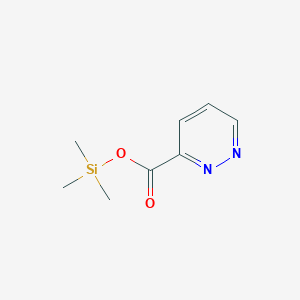

Trimethylsilyl pyridazine-3-carboxylate

Description

Overview of Pyridazine (B1198779) Heterocycles in Synthetic Chemistry

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif imparts a unique set of electronic and physical properties that have made pyridazine derivatives valuable in various fields of chemistry. wikipedia.orgnih.gov The pyridazine ring is characterized by its electron-deficient nature, which influences its reactivity and interactions with other molecules. researchgate.net

The applications of pyridazine derivatives are diverse and impactful:

Medicinal Chemistry: The pyridazine scaffold is a recognized pharmacophore found in a number of therapeutic agents. wikipedia.orglifechemicals.comnih.gov Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a valuable component in the design of molecules that can effectively interact with biological targets. nih.gov Pyridazine-containing compounds have shown a wide range of biological activities, including as antihypertensive agents and psychotropic drugs. lifechemicals.com

Agrochemicals: Several commercially successful herbicides incorporate the pyridazine structure, highlighting its importance in crop protection. wikipedia.orglifechemicals.com

Materials Science: The electron-deficient pyridazine ring can be incorporated into π-conjugated systems, making its derivatives of interest for applications in materials science, including the development of functional dyes and electronic materials. researchgate.net

The synthesis of functionalized pyridazines is an active area of research, with numerous methods developed to introduce a variety of substituents onto the pyridazine core. organic-chemistry.orgliberty.edu This allows for the fine-tuning of the molecule's properties for specific applications.

Significance of Silyl (B83357) Esters in Organic Synthesis

Silyl esters are a class of organic compounds where a silyl group, such as the trimethylsilyl (B98337) (TMS) group, replaces the acidic proton of a carboxylic acid. This transformation from a carboxylic acid to a silyl ester significantly alters the reactivity of the carboxyl group, making silyl esters versatile intermediates in organic synthesis.

Key advantages and applications of silyl esters include:

Protection of Carboxylic Acids: The conversion to a silyl ester serves as an effective method for temporarily protecting a carboxylic acid functional group. researchgate.net This is particularly useful in complex syntheses where the acidic proton of the carboxylic acid might interfere with other desired reactions.

Activation of the Carboxyl Group: While protective, the silyl ester group can also activate the carbonyl group towards nucleophilic attack, facilitating reactions such as esterification and amidation under mild conditions.

Increased Solubility: Silylation often increases the solubility of carboxylic acids in nonpolar organic solvents, which can be advantageous for certain reaction conditions.

Ease of Formation and Cleavage: Silyl esters can be readily prepared from carboxylic acids using a variety of silylating agents, such as chlorotrimethylsilane (B32843) or hexamethyldisilazane (B44280). researchgate.netunirioja.es They are also easily cleaved back to the carboxylic acid, often by simple treatment with water or other mild protic sources.

The trimethylsilyl (TMS) ester, in particular, is widely used due to the low cost and high reactivity of TMS-donating reagents.

Rationale for Investigating Trimethylsilyl Pyridazine-3-carboxylate

The combination of a pyridazine-3-carboxylate core with a trimethylsilyl ester functionality in "Trimethylsilyl pyridazine-3-carboxylate" presents a compelling case for its investigation as a novel and versatile building block in organic synthesis. The rationale for its study is multifaceted and stems from the synergistic potential of its two key components.

Proposed Synthetic Utility:

The primary rationale for investigating this compound lies in its potential as a reactive intermediate for the synthesis of a wide array of functionalized pyridazine derivatives. The trimethylsilyl ester group can serve as a masked carboxylic acid, allowing for reactions that might be incompatible with the free acid. More importantly, it can act as an activated form of the carboxyl group.

This activation could facilitate a range of transformations at the 3-position of the pyridazine ring, including:

Amidation: Reaction with various amines to form pyridazine-3-carboxamides. These amides are of significant interest in medicinal chemistry due to their potential biological activities.

Esterification: Transesterification with different alcohols to generate a library of pyridazine-3-esters. This would allow for the modulation of properties such as solubility and bioavailability in drug discovery programs.

Reduction: Selective reduction of the silyl ester to the corresponding alcohol, pyridazine-3-methanol, which is another valuable synthetic intermediate.

Carbon-Carbon Bond Formation: Potential for participation in C-C bond-forming reactions, expanding the synthetic toolbox for modifying the pyridazine core.

The electron-deficient nature of the pyridazine ring could further influence the reactivity of the attached silyl ester, potentially leading to unique and selective transformations.

Data Table: Potential Synthesis of Trimethylsilyl pyridazine-3-carboxylate

| Step | Reactants | Reagents | Conditions | Product |

| 1 | Pyridazine-3-carboxylic acid | Chlorotrimethylsilane (TMSCl), Triethylamine (B128534) (Et₃N) | Anhydrous solvent (e.g., Dichloromethane), Room Temperature | Trimethylsilyl pyridazine-3-carboxylate |

Data Table: Comparison of Functional Group Properties

| Functional Group | Key Chemical Properties | Role in Trimethylsilyl pyridazine-3-carboxylate |

| Pyridazine Ring | Electron-deficient aromatic system, Hydrogen bond acceptor | Modulates the reactivity of the ester group, provides a scaffold for further functionalization, potential for biological activity. |

| Trimethylsilyl Ester | Susceptible to nucleophilic attack, easily cleaved, enhances solubility in organic solvents | Acts as a protected and activated form of the carboxylic acid, enables a range of synthetic transformations under mild conditions. |

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2Si/c1-13(2,3)12-8(11)7-5-4-6-9-10-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCGEMDOZGYVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296530 | |

| Record name | Trimethylsilyl 3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120809-58-7 | |

| Record name | Trimethylsilyl 3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120809-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl 3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Trimethylsilyl Pyridazine 3 Carboxylate

Reactions Involving the Trimethylsilyl (B98337) Ester Moiety

The trimethylsilyl (TMS) ester group is a versatile functional group known for its role as a protected form of a carboxylic acid. Its reactivity is central to the utility of trimethylsilyl pyridazine-3-carboxylate in organic synthesis.

The silicon-oxygen bond in trimethylsilyl esters is susceptible to cleavage by nucleophiles, most notably water. Hydrolysis of trimethylsilyl pyridazine-3-carboxylate readily occurs to yield pyridazine-3-carboxylic acid and trimethylsilanol, which typically dimerizes to form hexamethyldisiloxane. This reaction can proceed under neutral, acidic, or basic conditions.

The general mechanism for the hydrolysis of a trimethylsilyl ester is outlined below:

Neutral/Acidic Conditions: Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.

Basic Conditions: Direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom or the carbonyl carbon can occur.

Solvolysis, a more general reaction, involves the cleavage of the silyl (B83357) ester by a solvent molecule. For instance, in the presence of an alcohol (e.g., methanol (B129727) or ethanol), the trimethylsilyl group can be replaced by an alkyl group, resulting in the formation of the corresponding alkyl pyridazine-3-carboxylate.

| Reactant | Reagent/Solvent | Product(s) |

| Trimethylsilyl pyridazine-3-carboxylate | Water (H₂O) | Pyridazine-3-carboxylic acid, Hexamethyldisiloxane |

| Trimethylsilyl pyridazine-3-carboxylate | Methanol (CH₃OH) | Methyl pyridazine-3-carboxylate, Trimethylmethoxysilane |

| Trimethylsilyl pyridazine-3-carboxylate | Ethanol (C₂H₅OH) | Ethyl pyridazine-3-carboxylate, Trimethylethoxysilane |

Transsilylation, or silyl group exchange, is a process where the trimethylsilyl group is transferred from the pyridazine-3-carboxylate to another nucleophilic species. This can be achieved by reacting trimethylsilyl pyridazine-3-carboxylate with a compound containing a more acidic hydroxyl group in the presence of a catalyst. The equilibrium of this reaction is typically driven by the relative stability of the resulting silyl ethers.

Furthermore, exchange reactions can occur with other silylating agents. For example, treatment with a bulkier silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a suitable base, could potentially lead to the formation of the more sterically hindered tert-butyldimethylsilyl pyridazine-3-carboxylate.

The trimethylsilyl ester of pyridazine-3-carboxylic acid serves as an activated intermediate for the synthesis of other carboxylic acid derivatives, such as amides and hydrazides. rsc.org These transformations typically involve the reaction of the silyl ester with an appropriate amine or hydrazine (B178648) derivative.

Amide Formation: The reaction with a primary or secondary amine leads to the formation of the corresponding N-substituted pyridazine-3-carboxamide. This reaction is often carried out in an inert solvent.

Hydrazide Formation: Similarly, treatment with hydrazine or a substituted hydrazine yields the corresponding pyridazine-3-carbohydrazide. rjptonline.org These hydrazides are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

| Starting Material | Reagent | Product |

| Trimethylsilyl pyridazine-3-carboxylate | Primary Amine (R-NH₂) | N-Alkyl/Aryl pyridazine-3-carboxamide |

| Trimethylsilyl pyridazine-3-carboxylate | Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl pyridazine-3-carboxamide |

| Trimethylsilyl pyridazine-3-carboxylate | Hydrazine (N₂H₄) | Pyridazine-3-carbohydrazide |

One of the primary applications of the trimethylsilyl group in this context is as a protecting group for the carboxylic acid functionality. wikipedia.orgtcichemicals.com The TMS group is readily introduced, stable under certain reaction conditions, and can be easily removed when desired. fishersci.ca This strategy is particularly useful in multi-step syntheses where the carboxylic acid could interfere with reactions targeting other parts of the molecule, such as the pyridazine (B1198779) ring.

For example, if a nucleophilic addition or a metal-catalyzed cross-coupling reaction were to be performed on the pyridazine ring, the acidic proton of the carboxylic acid would be incompatible. By converting the carboxylic acid to its trimethylsilyl ester, the acidic proton is removed, allowing the desired transformation to proceed on the ring. chemrxiv.org Following the reaction, the TMS group can be easily cleaved through simple hydrolysis to regenerate the carboxylic acid. wikipedia.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of trimethylsilyl (B98337) pyridazine-3-carboxylate, offering detailed information about the hydrogen, carbon, and silicon atoms.

The ¹H NMR spectrum provides information on the electronic environment of the protons in the molecule. The pyridazine (B1198779) ring protons exhibit characteristic shifts and coupling patterns. The proton at the C6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the ester group. The protons at C4 and C5 will show complex splitting due to mutual coupling and coupling to the C6 proton. The nine protons of the trimethylsilyl (TMS) group are magnetically equivalent and appear as a sharp singlet, typically in the upfield region of the spectrum, due to the electropositive nature of silicon.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.9 - 8.1 | Doublet of doublets (dd) | J(H4-H5), J(H4-H6) |

| H-5 | ~7.6 - 7.8 | Multiplet (m) | J(H5-H4), J(H5-H6) |

| H-6 | ~9.1 - 9.3 | Doublet of doublets (dd) | J(H6-H5), J(H6-H4) |

| Si(CH₃)₃ | ~0.3 - 0.5 | Singlet (s) | N/A |

Table 1: Predicted ¹H NMR Spectral Data for Trimethylsilyl pyridazine-3-carboxylate.

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field. The carbons of the pyridazine ring have distinct chemical shifts influenced by the nitrogen atoms and the carboxylate substituent. rsc.org For instance, in pyridazin-3(2H)-one, the C3 (carbonyl equivalent) appears around 164.0 ppm, C4 at 130.45 ppm, C5 at 134.71 ppm, and C6 at 139.02 ppm. rsc.org Similar shifts are expected for the title compound, with adjustments due to the silyl (B83357) ester functionality. The methyl carbons of the TMS group are highly shielded and appear far upfield. umich.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~163 - 165 |

| C-3 | ~150 - 152 |

| C-4 | ~129 - 131 |

| C-5 | ~135 - 137 |

| C-6 | ~140 - 142 |

| Si(CH₃)₃ | ~-1.0 - 1.0 |

Table 2: Predicted ¹³C NMR Spectral Data for Trimethylsilyl pyridazine-3-carboxylate.

Two-dimensional NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of the ¹H and ¹³C signals.

HSQC correlates directly bonded proton and carbon atoms. It would show a clear correlation between the signal for H-4 and C-4, H-5 and C-5, H-6 and C-6, and the upfield singlet of the TMS protons with the TMS carbon signal.

HMBC reveals longer-range couplings (typically 2-3 bonds), which helps to piece the molecular fragments together. Key expected correlations include:

The C6 proton showing correlations to C4 and C5.

The C4 proton showing correlations to C6 and the C=O carbon.

The TMS protons showing a correlation to the silicon atom (via ²⁹Si HMBC) and potentially a weak correlation to the C=O carbon.

These 2D experiments confirm the connectivity of the pyridazine ring and its substitution pattern. mdpi.com

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus in trimethylsilyl esters is sensitive to the nature of the group attached to the ester oxygen. pascal-man.com For trimethylsilyl esters of carboxylic acids, the ²⁹Si resonance typically appears in the range of +10 to +30 ppm relative to tetramethylsilane (B1202638). uni-muenchen.deresearchgate.net This downfield shift compared to tetramethylsilane is characteristic of silicon bonded to an electronegative oxygen atom. The precise chemical shift can offer insights into the electronic properties of the pyridazine-3-carboxylate moiety. uni-muenchen.de

While the parent compound contains no fluorine, the characterization of its fluorinated analogs using ¹⁹F NMR is a powerful tool. nih.gov If, for example, a fluorine atom were substituted at the C5 position of the pyridazine ring, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of its electronic environment on the heteroaromatic ring. This signal would be split by couplings to the adjacent protons (H-4 and H-6). The magnitudes of these coupling constants (JHF) provide structural confirmation. nih.gov Furthermore, through-space or long-range couplings to the TMS group are generally not expected. The introduction of fluorine significantly impacts the chemical and biological properties of molecules, making ¹⁹F NMR a critical technique in the study of such derivatives. nih.govresearchgate.net

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. cardiff.ac.ukkurouskilab.com

Key vibrational bands for trimethylsilyl pyridazine-3-carboxylate are predicted based on the analysis of its constituent parts. elixirpublishers.comnih.gov

C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected in the IR spectrum, typically around 1720-1740 cm⁻¹.

Pyridazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com

Si-O Stretch: The Si-O single bond stretch is expected to appear as a strong band in the 1100-1000 cm⁻¹ region. nih.gov

Trimethylsilyl Group Vibrations: The symmetric deformation of the methyl groups attached to silicon gives rise to a characteristic sharp band around 1250 cm⁻¹. The Si-C bond stretching and rocking vibrations occur at lower frequencies (850-750 cm⁻¹).

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ester | 1720 - 1740 | Strong (IR) |

| C=N/C=C Stretch | Pyridazine Ring | 1400 - 1600 | Medium-Strong |

| Si-O Stretch | Silyl Ester | 1000 - 1100 | Strong (IR) |

| CH₃ Symmetric Deformation | Trimethylsilyl | ~1250 | Strong, Sharp |

| Si-C Stretch/CH₃ Rock | Trimethylsilyl | 750 - 850 | Strong |

Table 3: Predicted Major Vibrational Frequencies for Trimethylsilyl pyridazine-3-carboxylate.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of trimethylsilyl pyridazine-3-carboxylate. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula. Silylation is a common derivatization technique used in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of compounds. nih.gov

For trimethylsilyl pyridazine-3-carboxylate, with the chemical formula C₈H₁₂N₂O₂Si, the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. Experimental measurement of an m/z value that matches this theoretical calculation to within a few parts per million provides definitive evidence of the compound's molecular formula.

Table 2: Exact Mass Data for Trimethylsilyl pyridazine-3-carboxylate

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O₂Si | 197.0741 |

In addition to providing the molecular weight, mass spectrometry offers structural insights through the analysis of fragmentation patterns. The trimethylsilyl pyridazine-3-carboxylate molecule, when subjected to ionization, breaks down into smaller, charged fragments in a predictable way. The analysis of these fragments helps to piece together the molecular structure.

A common fragmentation pathway for silylated compounds involves the formation of a stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which would produce a characteristic peak at an m/z of 73. Other likely fragmentations include the loss of a methyl group from the molecular ion, or cleavage at the ester linkage, separating the pyridazine ring from the silyl ester portion. These fragmentation patterns provide corroborating evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography

For trimethylsilyl pyridazine-3-carboxylate, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure. nih.govnih.gov It would confirm the planarity of the pyridazine ring, the tetrahedral geometry around the silicon atom, and the spatial relationship between the silyl group and the heterocyclic ring. The resulting structural model is considered the gold standard for molecular characterization. ajchem-a.comresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional arrangement of atoms within trimethylsilyl pyridazine-3-carboxylate can be determined through single-crystal X-ray diffraction analysis. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

While specific crystallographic data for trimethylsilyl pyridazine-3-carboxylate is not publicly available, analysis of closely related structures, such as substituted pyridazine derivatives, provides valuable comparative information. For instance, in the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the pyridazine ring exhibits distinct bond lengths and angles that are influenced by its substituents. growingscience.com The torsion angles between the pyridazine and adjacent phenyl rings in this molecule are reported to be -43.4° and -132°, indicating a non-planar arrangement. growingscience.com Similarly, in other pyridazine derivatives, the conformation of the pyridazine ring can vary from planar to a screw-boat conformation depending on the nature and position of the substituents. researchgate.netnih.gov

For a definitive analysis of trimethylsilyl pyridazine-3-carboxylate, experimental determination of its crystal structure is necessary. The expected data would be presented in a table format as shown below.

Table 1: Selected Bond Lengths (Å) for Trimethylsilyl pyridazine-3-carboxylate (Hypothetical Data)

| Bond | Length (Å) |

| Si-O | |

| Si-C(methyl) | |

| C=O | |

| C-O(ester) | |

| N1-N2 | |

| C3-C4 | |

| C4-C5 | |

| C5-C6 | |

| C3-C(O) |

Table 2: Selected Bond Angles (°) for Trimethylsilyl pyridazine-3-carboxylate (Hypothetical Data)

| Angle | Value (°) |

| O-Si-C(methyl) | |

| C(methyl)-Si-C(methyl) | |

| O=C-O(ester) | |

| O=C-C3 | |

| N2-N1-C6 | |

| N1-C6-C5 | |

| C6-C5-C4 | |

| C5-C4-C3 |

Table 3: Selected Dihedral Angles (°) for Trimethylsilyl pyridazine-3-carboxylate (Hypothetical Data)

| Angle | Value (°) |

| C6-N1-N2-C3 | |

| O(ester)-C(O)-C3-C4 | |

| Si-O(ester)-C(O)-C3 |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the macroscopic properties of the crystalline material. For trimethylsilyl pyridazine-3-carboxylate, a combination of hydrogen bonds, π-π stacking, and van der Waals forces would be expected to dictate its crystal lattice.

A detailed analysis of the crystal structure of trimethylsilyl pyridazine-3-carboxylate would be required to definitively identify its specific intermolecular interactions and packing motifs.

Electronic Absorption and Emission Spectroscopy

Spectroscopic techniques that probe the electronic transitions within a molecule, such as UV-Vis absorption and fluorescence spectroscopy, are essential for understanding its photophysical properties and excited state behavior.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that are absorbed, promoting electrons from the ground state to higher energy excited states. For aromatic and heterocyclic compounds like trimethylsilyl pyridazine-3-carboxylate, these absorptions typically correspond to π → π* and n → π* transitions.

While specific UV-Vis data for trimethylsilyl pyridazine-3-carboxylate is not available, studies on similar pyridazine and pyridine-carboxylate systems offer insights into the expected spectral features. researchgate.netliberty.edu The pyridazine core is known to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature of substituents and the solvent polarity. For instance, the introduction of a carboxylate group can lead to a shift in the absorption maxima. The electronic spectra of related compounds often show absorption bands in the range of 250-400 nm. researchgate.net

Table 4: UV-Vis Absorption Data for Trimethylsilyl pyridazine-3-carboxylate (Hypothetical Data)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

Fluorescence and Phosphorescence Studies for Excited State Properties

Following absorption of light, a molecule in an excited state can return to the ground state through various radiative and non-radiative pathways. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. The study of these emission processes provides valuable information about the excited state's lifetime, energy, and geometry.

The fluorescence and phosphorescence properties of pyridazine derivatives are highly dependent on their specific structure. Some pyridazine derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. The efficiency of fluorescence (quantum yield) and the emission wavelength can be modulated by substituent effects and the surrounding environment. The excited state properties of related bipyridine oligomers have been shown to be conformation-dependent. nih.gov A comprehensive study of trimethylsilyl pyridazine-3-carboxylate would involve measuring its fluorescence and phosphorescence spectra, determining its quantum yields, and calculating its excited state lifetimes to fully characterize its photophysical behavior.

Computational and Theoretical Investigations of Trimethylsilyl Pyridazine 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. gsconlinepress.com DFT calculations are instrumental in predicting a wide array of molecular properties for Trimethylsilyl (B98337) pyridazine-3-carboxylate.

Geometry Optimization and Energetic Stability

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For Trimethylsilyl pyridazine-3-carboxylate, DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are employed to determine the most stable three-dimensional arrangement of its atoms. gsconlinepress.com

The trimethylsilyl group, known for its bulkiness, significantly influences the molecule's final geometry. wikipedia.org The optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Particular attention is given to the orientation of the trimethylsilyl group relative to the pyridazine (B1198779) ring and the carboxylate moiety. The energetic stability of the optimized structure provides a measure of its thermodynamic viability.

Table 1: Hypothetical Optimized Geometric Parameters for Trimethylsilyl pyridazine-3-carboxylate (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Si | 1.85 Å |

| Si-O | 1.65 Å | |

| C=O | 1.22 Å | |

| N-N (pyridazine) | 1.34 Å | |

| Bond Angle | C-Si-C (in TMS) | 109.5° |

| Si-O-C | 125.0° | |

| Dihedral Angle | Ring-C-O-Si | ~180° (planar ester) |

Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT calculation might yield for this molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For Trimethylsilyl pyridazine-3-carboxylate, the signals for the protons and carbons of the pyridazine ring and the trimethylsilyl group would be calculated. mdpi.commdpi.com The chemical shifts of the pyridazine protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The trimethylsilyl group typically shows a characteristic signal around 0 ppm in ¹H NMR spectra. wikipedia.org

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed to identify characteristic functional groups. mdpi.comresearchgate.net Key predicted vibrations for this molecule would include the C=O stretching frequency of the ester, the Si-O stretching, and the various C-H and ring vibrations of the pyridazine moiety. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the pyridazine aromatic system.

Table 2: Hypothetical Predicted Spectroscopic Data for Trimethylsilyl pyridazine-3-carboxylate

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Pyridazine protons | 7.5 - 9.0 ppm |

| Trimethylsilyl protons | ~0.3 ppm | |

| ¹³C NMR | Pyridazine carbons | 120 - 155 ppm |

| Carbonyl carbon | ~165 ppm | |

| Trimethylsilyl carbons | ~0 ppm | |

| IR | C=O stretch | ~1720 cm⁻¹ |

| Si-O stretch | ~1100 cm⁻¹ | |

| UV-Vis (λmax) | π-π* transition | ~280 nm |

Note: The values in this table are hypothetical and represent typical ranges for the respective functionalities.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Trimethylsilyl pyridazine-3-carboxylate, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester group, identifying these as the primary sites for electrophilic interaction. nih.gov Conversely, regions around the hydrogen atoms of the pyridazine ring would exhibit a positive potential (blue). This analysis is crucial for understanding intermolecular interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability of a molecule to donate electrons. The energy and distribution of the HOMO are critical for understanding reactions with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the ability of a molecule to accept electrons. Its energy and distribution are key to understanding reactions with nucleophiles.

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For Trimethylsilyl pyridazine-3-carboxylate, the HOMO is expected to be located primarily on the pyridazine ring, while the LUMO would also be centered on the electron-deficient aromatic system. gsconlinepress.comresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for Trimethylsilyl pyridazine-3-carboxylate

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry.

For Trimethylsilyl pyridazine-3-carboxylate, the primary conformational flexibility arises from the rotation around the C-O and O-Si single bonds of the silyl (B83357) ester group. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds. This analysis would identify the most stable conformer(s) and the energy barriers between them. The bulky trimethylsilyl group is expected to create significant steric hindrance, which would limit the number of stable conformations. researchgate.net

Reaction Mechanism Studies

Theoretical calculations can be employed to elucidate the mechanisms of chemical reactions involving Trimethylsilyl pyridazine-3-carboxylate. By mapping the reaction pathway, identifying transition states, and calculating activation energies, computational chemistry can provide detailed insights into reaction kinetics and thermodynamics.

For instance, the hydrolysis of the silyl ester to the corresponding carboxylic acid could be studied. DFT calculations would model the approach of a water molecule, the formation of a transition state, and the subsequent cleavage of the Si-O bond. Such studies are invaluable for predicting the reactivity and stability of the compound under various conditions.

Transition State Elucidation for Key Transformations

The elucidation of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. Density Functional Theory (DFT) is a powerful method used to calculate the geometry and energy of these fleeting structures. For transformations involving pyridazine cores, such as their synthesis via cycloaddition reactions, computational studies have been pivotal in mapping out reaction pathways.

A relevant example can be found in the inverse-electron-demand Diels-Alder (IEDDA) reaction for pyridazine synthesis. rsc.org Although not involving trimethylsilyl pyridazine-3-carboxylate directly, the computational analysis of the reaction between tetrazines and alkynyl sulfides to form trisubstituted pyridazines offers a clear blueprint for how such investigations are conducted. rsc.org DFT calculations, often using functionals like ωB97X-D with a basis set such as 6-311+G(d,p), are employed to locate the transition state structures and calculate their corresponding activation energies. rsc.org

These calculations can reveal the concerted or stepwise nature of the cycloaddition and subsequent denitrogenation. The computed energy profile helps to identify the rate-determining step of the reaction. For instance, in a hypothetical reaction involving trimethylsilyl pyridazine-3-carboxylate, theorists would model the approach of the reactants, the formation of the transition state, and the subsequent steps to product formation, providing key energetic data.

Illustrative Data Table for a Hypothetical Reaction Pathway:

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state of reactants |

| Transition State 1 (TS1) | +15.2 | Cycloaddition transition state |

| Intermediate 1 | -5.8 | Bicyclic intermediate after cycloaddition |

| Transition State 2 (TS2) | +10.5 | Nitrogen extrusion transition state |

| Products | -45.7 | Final pyridazine product |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar cycloaddition reactions, not on experimental or calculated data for Trimethylsilyl pyridazine-3-carboxylate.

Molecular Dynamics (MD) Simulations (if applicable for interactions or larger systems)

While DFT is excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. hillsdale.eduresearchgate.net For a compound like trimethylsilyl pyridazine-3-carboxylate, MD simulations could be employed to study its conformational flexibility, solvation properties, and potential interactions within a larger system. hillsdale.edu

MD simulations on pyridazine derivatives have been performed using packages like GROMACS to understand their molecular dynamics. hillsdale.edu Such simulations can provide insights into intermolecular interactions, which are crucial for understanding the behavior of these compounds in condensed phases or in biological contexts. researchgate.net For instance, if trimethylsilyl pyridazine-3-carboxylate were being investigated as a ligand for a protein, MD simulations could predict its binding pose, the stability of the protein-ligand complex, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state. researchgate.net

The simulation begins with a defined set of initial positions and velocities for all atoms in the system. The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time, generating a trajectory of the system's evolution. Analysis of this trajectory can reveal dynamic processes and averaged properties.

Advanced Applications in Organic Synthesis and Materials Science

Trimethylsilyl (B98337) Pyridazine-3-carboxylate as a Synthetic Building Block

The pyridazine-3-carboxylate scaffold, activated through silylation, is a potent precursor for creating elaborate heterocyclic structures. The trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a variety of synthetic transformations, including cyclization and annulation reactions.

For the Construction of Fused Pyridazine (B1198779) Systems

The pyridazine-3-carboxylate moiety is instrumental in the synthesis of fused bicyclic and tricyclic systems, where the pyridazine ring is annulated with another heterocyclic or carbocyclic ring. A prominent example is the synthesis of the pyrido[3,4-c]pyridazine (B3354903) scaffold, a class of nitrogen-containing heterocycles recognized for its potential in medicinal chemistry. researchgate.netmdpi.com Synthetic strategies often employ substituted pyridazine-3-carboxylate esters as key starting materials.

For instance, ethyl 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution, followed by further transformations and a cyclocondensation step to yield dihydroxypyrido[3,4-c]pyridazine derivatives. mdpi.com These intermediates can then be converted through a series of steps, including halogenation and cross-coupling reactions, into a diverse library of fused pyridazine compounds. researchgate.net The use of a trimethylsilyl carboxylate in place of an ethyl ester can facilitate the key cyclization steps under milder conditions.

Another important class of fused pyridazines are the triazolopyridazines, which have been investigated for their biological relevance. nih.gov The synthesis of these systems often involves the cyclization of a hydrazine (B178648) derivative with a dicarbonyl equivalent, a transformation where a reactive pyridazine-3-carboxylate can serve as a key electrophilic partner.

In the Synthesis of Polycyclic Heterocycles

Beyond simple fused systems, the pyridazine-3-carboxylate framework is a valuable precursor for more complex polycyclic heterocycles. These intricate structures are of significant interest in drug discovery and materials science. One notable synthetic route involves the intramolecular reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters. mdpi.com

This reaction, typically mediated by reducing agents like iron in acetic acid, results in the formation of pyridazoquinolinone lactams. mdpi.com This transformation efficiently constructs a new six-membered ring, fusing the pyridazine and phenyl moieties to create a tricyclic system. The specific reaction conditions determine the final product, demonstrating the versatility of the pyridazine-3-carboxylate precursor in building complex molecular scaffolds. mdpi.com

Table 1: Synthesis of Polycyclic Heterocycles from Pyridazine-3-carboxylate Precursors

| Precursor | Reagents | Product | Reference |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 1. t-Butyl ethyl malonate2. Acid3. Ammonia (B1221849)/Methanol (B129727) | Dihydroxypyrido[3,4-c]pyridazine | mdpi.com |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate ester | Iron, Acetic Acid | Pyridazoquinolinone | mdpi.com |

As a Precursor for Biologically Relevant Scaffolds (excluding direct biological activity)

The pyridazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad range of pharmacological activities. researchgate.netnih.gov Consequently, pyridazine-3-carboxylate and its derivatives are critical starting materials for synthesizing molecules with potential therapeutic applications. The fused systems derived from this precursor, such as pyrido[3,4-c]pyridazines and triazolopyridazines, are themselves considered biologically relevant scaffolds. researchgate.netnih.gov

Pyrido[3,4-c]pyridazines are rare but promising chemical structures in medicinal chemistry. mdpi.comdntb.gov.ua Similarly, various triazolo-fused heterocycles, including triazolo[4,3-b]pyridazines and 1,2,4-triazolo[4,3-a]pyrazines, are scaffolds of significant interest due to their diverse biological activities. nih.govunimelb.edu.au The synthesis of these complex frameworks often relies on the versatile reactivity of precursors like Trimethylsilyl pyridazine-3-carboxylate, which enables the efficient construction of the core heterocyclic structure.

Role in Catalysis (Ligand in Metal Complexes)

The pyridazine-3-carboxylate anion is an effective ligand for coordinating with a wide variety of metal ions, owing to the presence of multiple heteroatom donors. It typically acts as a bidentate N,O-chelating agent, binding to the metal center through a pyridazinyl nitrogen atom and an oxygen atom from the carboxylate group. nih.govnih.gov This coordination ability allows for the formation of stable metal complexes with potential applications in catalysis.

Recent studies have reported the synthesis and characterization of ruthenium complexes with pyridazine-3-carboxylic acid. nih.gov These complexes demonstrate the characteristic bidentate binding mode of the ligand. Similarly, complexes with other metals, including lithium, manganese, zinc, and copper, have been structurally characterized, revealing diverse coordination patterns from discrete mononuclear molecules to polymeric chains. nih.govtandfonline.com

While the catalytic activity of many of these specific complexes is still an emerging area of research, the formation of such stable coordination compounds is a prerequisite for their use in catalysis. For example, related copper(II) complexes with pyridazine carboxyl derivatives have been investigated for their photocatalytic properties. tandfonline.com The ability of the pyridazine-3-carboxylate ligand to stabilize metal centers in various oxidation states makes it a promising candidate for the design of new homogeneous and heterogeneous catalysts.

Table 2: Coordination Complexes with Pyridazine-3-carboxylate Ligand

| Metal Ion | Complex Structure Example | Coordination Mode | Reference |

| Lithium (Li⁺) | [Li(C₅H₃N₂O₂)(H₂O)₂] | N,O-bidentate | nih.gov |

| Ruthenium (Ru²⁺/Ru³⁺) | [(η⁶-p-cym)RuIICl(pdz-3-COO)] | N,O-bidentate | nih.gov |

| Copper (Cu²⁺) | [Cu(PDC)₂·H₂O] | N,O-bidentate | tandfonline.com |

Development of Functional Materials

The unique electronic properties of the nitrogen-rich pyridazine ring make it an attractive component for the development of novel functional materials, particularly in the field of optoelectronics.

Precursors for Optoelectronic Materials

Pyridazine derivatives are recognized as organic heterocyclic aromatic semiconductors. liberty.edu Their inherent electron-deficient nature makes them suitable for applications requiring specific electronic characteristics. Research has shown that pyridazine-containing compounds can be used to construct materials with n-type semiconductor behavior, which are useful as electron-transporting or hole-blocking layers in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com

For example, 3,6-bis(4-triazolyl)pyridazines, synthesized via cycloaddition reactions from pyridazine precursors, have been studied for their electrochemical and optical properties. mdpi.com These studies indicate that the pyridazine core imparts favorable electronic characteristics to the final material. The synthesis of these and other π-conjugated materials often begins with functionalized building blocks like Trimethylsilyl pyridazine-3-carboxylate, which allow for the controlled assembly of the desired molecular architecture. mdpi.comrsc.org The versatility of the carboxylate group (or its silyl (B83357) ester form) allows for its conversion into other functionalities needed to build larger, conjugated systems for advanced material applications.

Lack of Research Data on Non-linear Optical Applications of Trimethylsilyl pyridazine-3-carboxylate

A comprehensive review of scientific literature reveals a notable absence of research specifically investigating the application of Trimethylsilyl pyridazine-3-carboxylate in the field of non-linear optics (NLO). While the broader class of pyridazine derivatives has attracted some attention for their potential in materials science, dedicated studies into the NLO properties of this particular silyl-substituted pyridazine compound appear to be unavailable in published research.

Non-linear optics is a branch of optics that studies the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. utwente.nl This field is crucial for the development of advanced photonic and optoelectronic technologies, including frequency conversion, optical switching, and high-resolution imaging. jhuapl.edu Materials with significant NLO properties are essential for these applications. utwente.nl

The exploration of new organic molecules for NLO applications is an active area of research. jhuapl.edu Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict the NLO properties of novel compounds before their synthesis and experimental characterization. researchgate.net These theoretical calculations can provide valuable insights into the molecular hyperpolarizability, a key parameter determining a material's NLO response. researchgate.net

While research exists on the synthesis and biological activities of various pyridazine derivatives, and computational methods have been used to study the properties of some of these compounds, a specific focus on the NLO characteristics of Trimethylsilyl pyridazine-3-carboxylate is not found in the current body of scientific literature. uminho.ptnih.govmdpi.comresearchgate.net The synthesis of pyridazine derivatives is well-established, with various methods reported for creating diverse structures. organic-chemistry.orgekb.eg Furthermore, studies on other pyridazine-containing molecules have explored their potential in different areas, but not in the context of non-linear optics. liberty.edu

Consequently, there are no detailed research findings or data tables to present regarding the application of Trimethylsilyl pyridazine-3-carboxylate in NLO research. The scientific community has yet to investigate or report on the potential of this specific chemical compound for non-linear optical applications.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of Trimethylsilyl (B98337) pyridazine-3-carboxylate, while achievable through established methods, presents an opportunity for the development of more sustainable and efficient protocols. Traditional synthesis would likely involve the silylation of pyridazine-3-carboxylic acid. sigmaaldrich.com A common method for this transformation is the use of silylating agents like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane (B32843) (TMS-Cl), often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. gelest.com

Future research should focus on developing greener synthetic pathways. This includes the exploration of solvent-free reaction conditions, which have been successfully applied to the silylation of various carboxylic acids. researchgate.nettandfonline.com Such methods not only reduce volatile organic compound (VOC) emissions but can also simplify product isolation and purification. Another promising avenue is the use of catalytic methods for silylation. While many silylation reactions are stoichiometric, the development of catalysts that can facilitate the transfer of a silyl (B83357) group from a benign silicon source would represent a significant step forward in sustainability. Furthermore, exploring alternative, more sustainable silylating agents beyond the commonly used chlorides and amides could reduce the generation of corrosive byproducts. researchgate.net

The table below outlines potential sustainable approaches for the synthesis of Trimethylsilyl pyridazine-3-carboxylate.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup. researchgate.nettandfonline.com | Ensuring reaction homogeneity and managing exotherms. |

| Catalytic Silylation | Increased atom economy, reduced stoichiometric waste. | Developing efficient and recyclable catalysts. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. springerprofessional.desci-hub.se | Optimizing reaction conditions for continuous production. |

| Use of Bio-based Solvents | Reduced environmental impact of the reaction medium. | Assessing solvent compatibility and recyclability. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of Trimethylsilyl pyridazine-3-carboxylate is expected to be a rich tapestry woven from the individual characteristics of the pyridazine (B1198779) ring, the silyl ester functionality, and the interplay between them. The pyridazine ring is known to be electron-deficient, making it susceptible to nucleophilic attack. taylorfrancis.com The trimethylsilyl ester, on the other hand, is a versatile functional group that can act as a protecting group for the carboxylic acid or as an activated species for further transformations. researchgate.net

Future research should systematically explore the reactivity of this compound. Key areas of investigation would include:

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of potential leaving groups on the pyridazine ring, with the silyl ester modulating the ring's electronics.

Cross-Coupling Reactions: Utilizing the pyridazine ring as a scaffold for the introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Cycloaddition Reactions: Exploring the potential of the pyridazine ring to participate in Diels-Alder or other cycloaddition reactions, potentially leading to the synthesis of complex polycyclic systems. organic-chemistry.org

Reactions at the Silyl Ester: Investigating the cleavage of the silyl ester to regenerate the carboxylic acid under mild conditions, or its conversion to other functional groups like amides, ketones, or alcohols. The lability of silyl esters can be a significant advantage in multi-step syntheses. thieme-connect.de

A deeper understanding of these reactivity patterns will enable the strategic use of Trimethylsilyl pyridazine-3-carboxylate as a versatile building block in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of molecules like Trimethylsilyl pyridazine-3-carboxylate. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govresearchgate.net

Future computational studies should focus on:

Predicting Reactivity: Modeling reaction pathways to predict the regioselectivity and stereoselectivity of various transformations. This can help in designing more efficient and selective synthetic routes.

Understanding Electronic Properties: Calculating properties such as electron density, dipole moment, and polarizability to understand how the trimethylsilyl group influences the electronic nature of the pyridazine ring. This information is crucial for predicting its behavior in different chemical environments and its potential application in electronic materials.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

Investigating Intermolecular Interactions: Modeling how Trimethylsilyl pyridazine-3-carboxylate interacts with other molecules, such as solvents, catalysts, or biological targets. This is particularly relevant for predicting its behavior in complex systems and for rational drug design. nih.gov

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Integration into Automated Synthesis and Flow Chemistry

The fields of automated synthesis and flow chemistry are revolutionizing the way chemical reactions are performed, offering enhanced efficiency, safety, and reproducibility. youtube.comuc.pt The integration of Trimethylsilyl pyridazine-3-carboxylate into these platforms presents a significant opportunity.

Key research directions in this area include:

Development of Flow Synthesis Protocols: Designing and optimizing continuous-flow processes for the synthesis of Trimethylsilyl pyridazine-3-carboxylate and its derivatives. springerprofessional.desci-hub.se Flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org

Automated Library Synthesis: Utilizing automated platforms to rapidly generate libraries of pyridazine derivatives starting from Trimethylsilyl pyridazine-3-carboxylate. This would be invaluable for screening for biological activity or for discovering new materials with desired properties.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR, MS) into flow reactors to monitor reaction progress and enable automated optimization of reaction conditions.

The table below summarizes the potential benefits of integrating Trimethylsilyl pyridazine-3-carboxylate into automated and flow chemistry systems.

| Technology | Potential Application | Anticipated Benefits |

|---|---|---|

| Flow Chemistry | Continuous synthesis of the title compound and its derivatives. springerprofessional.de | Improved safety, scalability, and process control. sci-hub.se |

| Automated Synthesis Platforms | Rapid generation of compound libraries for screening. youtube.com | Increased throughput and efficiency in discovery processes. |

| In-line Analytics | Real-time reaction monitoring and optimization. | Faster process development and improved product quality. |

Exploitation in New Materials Science Paradigms

The unique combination of a nitrogen-rich heterocyclic core and a reactive silicon-containing functional group makes Trimethylsilyl pyridazine-3-carboxylate a promising candidate for the development of new functional materials. researchgate.net The pyridazine moiety can act as a ligand for metal ions or participate in hydrogen bonding and π-stacking interactions, while the trimethylsilyl group can be used for surface modification or as a precursor for silica-based materials.

Future research in materials science could explore the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridazine nitrogen atoms to coordinate with metal centers, leading to the formation of novel porous materials with potential applications in gas storage, catalysis, and sensing.

Organic Electronics: Investigating the electronic properties of materials derived from Trimethylsilyl pyridazine-3-carboxylate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-deficient nature of the pyridazine ring could be advantageous in these applications.

Hybrid Organic-Inorganic Materials: Utilizing the trimethylsilyl group to graft the pyridazine moiety onto silica (B1680970) surfaces or to form hybrid materials through sol-gel processes. acs.orgrsc.org This could lead to materials with tailored surface properties for applications in chromatography, catalysis, or as coatings.

Luminescent Materials: Exploring the photophysical properties of derivatives of Trimethylsilyl pyridazine-3-carboxylate for the development of new fluorescent probes or emissive materials.

The versatility of this compound opens up a wide range of possibilities for the design and synthesis of next-generation materials with novel properties and functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trimethylsilyl pyridazine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of pyridazine-3-carboxylic acid using trimethylsilyl chloride (TMCS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) in anhydrous solvents like pyridine or dichloromethane. For example, BSTFA with 1% TMCS in pyridine at 60–80°C for 2–4 hours achieves efficient derivatization . Purification typically involves silica chromatography with ethyl acetate/hexane gradients to isolate the silylated product . Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the trimethylsilyl group.

Q. How can trimethylsilyl pyridazine-3-carboxylate be characterized using GC-MS, and what internal standards are recommended?

- Methodological Answer : Derivatize the compound using BSTFA with 1% TMCS to enhance volatility. GC-MS analysis should employ a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min). Use L-2-chlorophenylalanine as an internal standard for normalization . Fragmentation patterns should be cross-referenced with libraries (e.g., NIST) and validated via high-resolution MS to confirm the molecular ion ([M]⁺) and key fragments (e.g., loss of COOTMS groups).

Q. What are the stability considerations for storing trimethylsilyl pyridazine-3-carboxylate under laboratory conditions?

- Methodological Answer : The compound is moisture-sensitive due to the hydrolytic lability of the trimethylsilyl ester. Store under anhydrous conditions (desiccated at –20°C) in amber vials to prevent photodegradation. Stability tests in DMSO-d₆ or CDCl₃ over 72 hours (monitored via ¹H NMR) show <5% decomposition if stored properly .

Advanced Research Questions

Q. How does the trimethylsilyl group influence dimerization pathways of pyridazine-3-carboxylate derivatives compared to methyl or ethyl esters?

- Methodological Answer : The bulky trimethylsilyl group sterically hinders [4+2] cycloaddition reactions, favoring alternative dimerization mechanisms. For example, in furancarboxylate analogs, α-methyl substitution shifts dimerization from endo- to exo-transition states, as shown by kinetic studies at 80–100°C . For pyridazine systems, perform comparative dimerization experiments (NMR-monitored at 50–80°C) and analyze products via X-ray crystallography to confirm structural divergences.

Q. What strategies resolve contradictions in reported reactivity of trimethylsilyl-protected heterocycles under nucleophilic conditions?

- Methodological Answer : Conflicting reactivity (e.g., silyl group retention vs. displacement) may arise from solvent polarity or catalyst choice. For instance, in polar aprotic solvents (DMF, DMSO), the silyl group resists nucleophilic attack, whereas protic solvents (MeOH) promote cleavage. Systematic studies using model reactions (e.g., Suzuki coupling) with Pd(PPh₃)₄ in THF vs. MeOH can clarify these effects .

Q. How can computational modeling predict the regioselectivity of trimethylsilyl pyridazine-3-carboxylate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distributions to identify reactive sites. For example, the C-4 position in pyridazine derivatives often exhibits higher electrophilicity, favoring Pd-catalyzed couplings. Validate predictions experimentally via Sonogashira reactions with phenylacetylene, monitoring regioselectivity via ¹³C NMR .

Q. What role does the trimethylsilyl group play in modulating biological activity of pyridazine derivatives, and how can this be assayed?

- Methodological Answer : The lipophilic silyl group enhances membrane permeability, as shown in cytotoxicity assays (e.g., MTT tests on HeLa cells). Compare IC₅₀ values of trimethylsilyl vs. carboxylate analogs. Parallel MD simulations (CHARMM force fields) can quantify interactions with hydrophobic binding pockets .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between hydrolysis and oxidation byproducts of trimethylsilyl pyridazine-3-carboxylate?

- Methodological Answer : Use isotopic labeling (e.g., D₂O hydrolysis tracked via LC-MS) to identify hydrolysis products (e.g., pyridazine-3-carboxylic acid). For oxidation, employ H₂¹⁸O and monitor incorporation of ¹⁸O into byproducts. Control experiments with antioxidants (e.g., BHT) can suppress radical-mediated pathways .

Q. What statistical approaches are recommended for analyzing metabolomics data involving trimethylsilyl-derivatized compounds?

- Methodological Answer : Use multivariate analysis (PCA, PLS-DA) on GC-MS datasets normalized to internal standards (e.g., L-2-chlorophenylalanine). Tukey’s HSD test (p < 0.05) identifies significant metabolites, while pathway enrichment tools (MetaboAnalyst) map biological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.